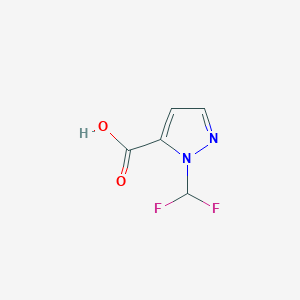

1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-3(4(10)11)1-2-8-9/h1-2,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDABFWOLGXWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390042 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925199-97-9 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed framework for the definitive structure elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, a key building block in modern agrochemicals and pharmaceuticals. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind the selection of analytical techniques, offering field-proven insights into experimental design and data interpretation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Crystallography. Each section is designed to be a self-validating system, ensuring that the generated data converges to an unambiguous structural assignment. This guide is grounded in authoritative protocols and provides in-text citations to support key analytical principles.

Introduction: The Significance of Fluorinated Pyrazoles

The incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] The pyrazole moiety itself is a versatile pharmacophore present in a wide array of therapeutic agents.[2] The target molecule, 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, combines these features, making its unambiguous characterization a critical step in the development of novel active ingredients.

This guide will provide a robust, multi-pronged approach to confirm the molecular structure, paying close attention to potential isomeric impurities that can arise during synthesis.

The Analytical Workflow: A Multi-Technique Approach

The definitive structural confirmation of a novel chemical entity relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to first establish the molecular formula and connectivity, then to confirm the regiochemistry and, finally, to determine the three-dimensional arrangement of the atoms in the solid state.

Caption: A logical workflow for the structural elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

Mass Spectrometry: Establishing the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing the accurate mass of the molecule and, by extension, its elemental composition. For a compound like 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, Electrospray Ionization (ESI) is the preferred method due to the presence of the acidic carboxylic acid group, which is readily ionized in negative ion mode.[3][4]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[5] Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[5] If the sample contains inorganic salts, it is crucial to remove them to avoid ion suppression.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an ESI source.

-

Analysis Mode: Operate in negative ion mode to detect the deprotonated molecule, [M-H]⁻.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).

Expected Data and Interpretation

For 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (C₅H₄F₂N₂O₂), the expected monoisotopic mass is 162.0241. In negative ion mode ESI-HRMS, the primary ion observed should be [M-H]⁻ at m/z 161.0163.

| Parameter | Expected Value |

| Molecular Formula | C₅H₄F₂N₂O₂ |

| Monoisotopic Mass | 162.0241 u |

| Observed Ion (ESI-) | [M-H]⁻ |

| Expected m/z | 161.0163 |

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. A characteristic loss for carboxylic acids is the neutral loss of CO₂ (44 u) from the [M-H]⁻ ion.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. For this particular structure, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques like HMBC and NOESY, will be essential to not only assign all atoms but also to definitively confirm the substitution pattern on the pyrazole ring.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the carboxylic acid and to allow observation of the acidic proton.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For fluorinated compounds, ¹⁹F decoupling may also be necessary to simplify the spectra, as ¹³C-¹⁹F coupling can be significant.[9]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

2D Spectra Acquisition:

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which will be key to confirming the position of the difluoromethyl and carboxylic acid groups.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This will help to confirm the spatial proximity of the difluoromethyl group to the protons on the pyrazole ring, thus verifying the N1 substitution.[11][12]

-

Predicted Spectra and Interpretation

¹H NMR (400 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Key Couplings |

| ~13.5 | br s | 1H | COOH | |

| ~8.0 | d | 1H | H-3 | ³JHH ≈ 2.5 Hz |

| ~7.8 | t | 1H | CHF₂ | ²JHF ≈ 55 Hz |

| ~7.0 | d | 1H | H-4 | ³JHH ≈ 2.5 Hz |

-

Causality: The difluoromethyl proton (CHF₂) is expected to be a triplet due to coupling with the two equivalent fluorine atoms (²JHF).[13] The pyrazole protons H-3 and H-4 will appear as doublets due to their mutual coupling. The acidic proton of the carboxylic acid will be a broad singlet and its chemical shift can be concentration-dependent.

¹⁹F NMR (376 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Assignment | Key Couplings |

| ~ -90 to -120 | d | CHF₂ | ²JFH ≈ 55 Hz |

-

Causality: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the proton of the same group (²JFH).[13]

¹³C NMR (101 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Assignment | Key Couplings |

| ~160 | s | C=O | |

| ~145 | s | C-5 | |

| ~140 | d | C-3 | ¹JCH |

| ~115 | t | CHF₂ | ¹JCF ≈ 240 Hz |

| ~112 | d | C-4 | ¹JCH |

-

Causality: The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF).[14] The other carbons will show characteristic shifts for a pyrazole ring.

HMBC and NOESY Correlations:

The definitive placement of the substituents can be confirmed using 2D NMR.

Caption: Expected key HMBC and NOESY correlations for structure confirmation.

-

HMBC: A crucial correlation will be observed between the proton of the CHF₂ group and C-5 of the pyrazole ring, confirming the N1-substitution.

-

NOESY: A through-space correlation between the proton of the CHF₂ group and H-3 will provide definitive evidence for the 1,5-substitution pattern, as opposed to the 1,3-isomer.[11][12]

Single Crystal X-ray Crystallography: The Ultimate Confirmation

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the molecule in the solid state. This technique is the gold standard for structural proof.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective technique.[15]

-

Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) to near saturation.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Protect the setup from mechanical disturbances.[16]

-

-

Crystal Selection and Mounting: Select a clear, well-formed crystal and mount it on a goniometer head.

-

Data Collection: Use a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected.

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

Expected Results

The final output of a successful crystallographic experiment is a detailed structural model that includes:

-

Unambiguous confirmation of the connectivity and regiochemistry.

-

Precise bond lengths and angles.

-

Information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

The crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility.[17]

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid requires a meticulous and multi-faceted analytical approach. By systematically applying High-Resolution Mass Spectrometry to determine the elemental composition, followed by a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity and regiochemistry, a high degree of confidence in the proposed structure can be achieved. The final, unequivocal proof is then provided by single-crystal X-ray crystallography. Each step in this workflow serves to validate the previous one, creating a self-reinforcing dataset that meets the highest standards of scientific integrity required in research and drug development.

References

-

Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Smith, A. M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Retrieved from [Link]

-

Elguero, J., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved from [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

-

Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

-

Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[18][19]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Request a structure. Retrieved from [Link]

-

Müller, K., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]

-

Environmental Science: Processes & Impacts. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Retrieved from [Link]

-

Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

NMR Facility. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

-

Molecules. (2014). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Angewandte Chemie. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

University of Bath. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

Molecules. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

-

Molecules. (2023). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

-

Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]

-

International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

protocols.io. (2026). Organic acid derivatization protocol for mass spectrometry analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from [Link]

-

Molecules. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 15. journals.iucr.org [journals.iucr.org]

- 16. How To [chem.rochester.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No: 925199-97-9), a crucial heterocyclic building block in modern agrochemical and pharmaceutical research.[1][2] We present a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and quality control specialists, offering both reference data and a didactic exploration of the structural-spectral correlations that define this molecule. Methodologies for data acquisition are also detailed to ensure reproducibility and accuracy in analytical workflows.

Introduction and Molecular Overview

1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, valued for its metabolic stability and diverse biological activities.[3] The introduction of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. This guide elucidates the characteristic spectral signatures that arise from the unique combination of the pyrazole ring, the carboxylic acid function, and the difluoromethyl substituent.

Molecular Structure

The structural arrangement of the molecule is fundamental to understanding its spectroscopic output.

Figure 1: 2D structure of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 925199-97-9 | [1][4] |

| Molecular Formula | C₅H₄F₂N₂O₂ | [4] |

| Molecular Weight | 162.10 g/mol | [4] |

| MDL Number | MFCD03420213 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections detail the predicted spectra for ¹H, ¹³C, and ¹⁹F nuclei, based on established principles and data from analogous structures.[5][6][7]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~12.0 - 14.0 | Broad Singlet | - | COOH | The carboxylic acid proton is acidic and labile, resulting in a broad signal at a very downfield chemical shift. Its position is highly dependent on solvent and concentration. |

| ~7.70 | Doublet | J(H,H) ≈ 2-3 Hz | H4 | The proton at position 4 of the pyrazole ring is coupled to the proton at position 3. |

| ~7.20 (t) | Triplet | ²J(H,F) ≈ 59-61 Hz | -CHF₂ | The proton of the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms. This large geminal H-F coupling is highly characteristic.[5][6] |

| ~6.80 | Doublet | J(H,H) ≈ 2-3 Hz | H3 | The proton at position 3 is coupled to the proton at position 4. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to reveal all five carbon atoms of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~160 | Singlet | - | C OOH | The carbonyl carbon of the carboxylic acid typically appears in this downfield region. |

| ~142 | Singlet | - | C 5 | The carbon atom C5, substituted with both a nitrogen and the carboxylic acid group, is expected to be significantly deshielded. |

| ~135 | Singlet | - | C 3 | The C3 carbon of the pyrazole ring. |

| ~115 | Triplet | ¹J(C,F) ≈ 240-250 Hz | -C HF₂ | The carbon of the difluoromethyl group is split into a triplet by the two directly attached fluorine atoms, with a characteristically large one-bond coupling constant. |

| ~110 | Singlet | - | C 4 | The C4 carbon of the pyrazole ring. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorinated group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ -90 to -95 | Doublet | ²J(F,H) ≈ 59-61 Hz | -CHF₂ | The two fluorine atoms are chemically equivalent and are split into a doublet by the single proton on the same carbon. The chemical shift is typical for a difluoromethyl group attached to a nitrogen atom.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is dominated by features from the carboxylic acid and the C-F bonds.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H (Carboxylic Acid) | Stretching |

| ~1710 | Strong, Sharp | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1500 | Medium | C=N, C=C (Pyrazole Ring) | Stretching |

| ~1420 | Medium | O-H | In-plane Bending |

| ~1250 | Medium | C-O | Stretching |

| 1100-1200 | Strong | C-F | Stretching |

Causality Insight: The extremely broad O-H absorption (2500-3300 cm⁻¹) is a hallmark of a hydrogen-bonded carboxylic acid dimer, a state commonly adopted by carboxylic acids in the solid phase or in non-polar solvents.[8][10] This broadness is caused by the vast range of vibrational energy states available within the strong hydrogen-bonding network.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum Data

For 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (MW = 162.10), the following key ions are predicted under electron ionization (EI) conditions.

| m/z | Predicted Ion | Formula | Notes |

| 162 | [M]⁺ | [C₅H₄F₂N₂O₂]⁺ | Molecular Ion |

| 145 | [M - OH]⁺ | [C₅H₃F₂N₂O]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 117 | [M - COOH]⁺ | [C₄H₃F₂N₂]⁺ | Loss of the entire carboxyl group via alpha-cleavage. This is often a significant fragment for carboxylic acids.[11] |

| 97 | [C₃H₂FN₂]⁺ | - | Fragmentation of the pyrazole ring. |

| 51 | [CHF₂]⁺ | [CHF₂]⁺ | The difluoromethyl cation. |

Fragmentation Pathway

The fragmentation process can be visualized as a cascade of bond cleavages originating from the molecular ion.

Figure 2: Predicted major fragmentation pathway for the title compound.

Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reliable data, standardized experimental protocols are essential. The following are generalized, yet authoritative, procedures for the spectroscopic analysis of a solid organic compound like 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

General Sample Preparation

-

Purity Confirmation: Before analysis, ensure the sample is of high purity (e.g., >98%), as impurities will complicate spectral interpretation. Recrystallization or chromatography may be necessary.[12]

-

Moisture Removal: The compound should be thoroughly dried under vacuum to remove residual solvents or water, which can interfere with IR (O-H region) and NMR (labile proton exchange) analysis.

NMR Data Acquisition Protocol

-

Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often ideal for carboxylic acids as it slows the exchange of the acidic proton, allowing for its observation.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[13]

-

Parameter Setup:

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay (d1) of at least 2 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer relaxation delay and a significantly higher number of scans are required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton coupling to observe the characteristic doublet. No external standard is typically needed as the spectrometer's fluorine frequency is stable.

-

IR Data Acquisition Protocol (ATR Method)

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[14]

Analytical Workflow Diagram

Figure 3: A self-validating workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is defined by a unique confluence of signals from its core functional groups. The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR are unmistakable indicators of the -CHF₂ group. In IR spectroscopy, the intense, broad O-H stretch and sharp C=O absorption confirm the carboxylic acid moiety. Mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns, including the loss of hydroxyl and carboxyl groups. This guide provides a robust framework for the identification, characterization, and quality assessment of this important chemical intermediate.

References

-

De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

-

ChemSrc. (n.d.). 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.

- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Thieme Chemistry. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

MassBank. (2023). MSBNK-Eawag-EQ01130008. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC. Retrieved from [Link]

Sources

- 1. 925199-97-9 Cas No. | 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

The Fluorine-Pyrazole Motif: Strategic Integration in Drug Discovery

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of kinase inhibitors, analgesics, and anti-inflammatory agents. However, the native pyrazole ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—specifically trifluoromethyl (

The Physicochemical Imperative: Why Fluorinate?

The incorporation of fluorine into the pyrazole architecture is rarely accidental; it is a calculated move to alter the molecular landscape.

Modulation of Acid-Base Profile (pKa)

The pyrazole nitrogen (N1-H) is weakly acidic (

-

Mechanism: The strong

-inductive effect of fluorine pulls electron density away from the ring, stabilizing the conjugate base. -

Impact: This modulation affects solubility and hydrogen-bond donor (HBD) capability, often improving permeability across lipid bilayers.

Metabolic Blockade

The C3 and C4 positions of the pyrazole ring are susceptible to CYP450-mediated oxidation.

-

Strategy: Replacing a C-H bond with a C-F bond (

vs -

Outcome: Extended half-life (

) and reduced dosing frequency.

The "Magic Methyl" Replacement

Replacing a methyl group (

| Property | Methyl ( | Trifluoromethyl ( | Medicinal Impact |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | |

| Electronic Nature | Electron Donating | Strong Electron Withdrawing | Alters ring electronics and pKa. |

| Lipophilicity ( | 0.56 | 0.88 | |

| Metabolic Stability | Low (Benzylic oxidation) | High (Inert) | Prevents rapid clearance. |

Visualization: The SAR Decision Matrix

The following diagram illustrates the decision-making process for introducing fluorine into a pyrazole scaffold during Lead Optimization.

Figure 1: Strategic decision tree for fluorinating pyrazole scaffolds based on specific ADME/Tox liabilities.

Synthetic Architectures: The Regioselectivity Challenge

The most common route to fluorinated pyrazoles is the condensation of hydrazines with fluorinated 1,3-dicarbonyl equivalents (e.g., trifluoroacetylacetone). However, this reaction is notoriously prone to regiochemical ambiguity when using substituted hydrazines.

The Mechanism of Regio-Irregularity

When a substituted hydrazine (

-

3-trifluoromethyl isomer: The internal nitrogen attacks the carbonyl adjacent to the

. -

5-trifluoromethyl isomer: The terminal nitrogen attacks the carbonyl adjacent to the

.

Key Insight: The regioselectivity is governed by the interplay of solvent polarity, acid catalysis, and the hard/soft nature of the nucleophiles. In acidic media, the reaction often favors the 5-hydroxy-5-trifluoromethyl-pyrazoline intermediate, which dehydrates to the 5-

Workflow: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles

To force the formation of the pharmacologically relevant 3-

Figure 2: Divergent pathways in the condensation of hydrazines with fluorinated diketones.

Case Study: Celecoxib (Celebrex)

Celecoxib represents the archetype of fluorinated pyrazole success. It is a selective COX-2 inhibitor used for treating rheumatoid arthritis and osteoarthritis.

-

Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

-

Role of

:-

Selectivity: The COX-2 active site possesses a hydrophilic side pocket that is larger than that of COX-1. The bulky, lipophilic

group at the 3-position helps anchor the molecule within the COX-2 binding pocket, exploiting this subtle structural difference to achieve >300-fold selectivity over COX-1. -

Metabolism: The

group blocks metabolic oxidation at that position, forcing metabolism to occur primarily on the p-tolyl methyl group (via CYP2C9).

-

Experimental Protocol: Synthesis of a 3-Trifluoromethylpyrazole Building Block

Objective: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole via cyclocondensation. Scale: 10 mmol.

Materials

-

Phenylhydrazine hydrochloride (1.45 g, 10 mmol)

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (2.16 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

HCl (conc., catalytic amount)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in 20 mL of ethanol.

-

Addition: Add Phenylhydrazine hydrochloride in one portion.

-

Catalysis: Add 2-3 drops of concentrated HCl.

-

Technical Note: Acid catalysis promotes the dehydration of the intermediate carbinolamine.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure (Rotary Evaporator).

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (

mL) and Brine (20 mL). -

Dry the organic layer over anhydrous

.

-

-

Purification: The crude usually contains a mixture of regioisomers. Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0% to 10% Ethyl Acetate in Hexanes.

-

Identification: The 3-

isomer typically elutes after the 5-

-

Validation Criteria

-

NMR: Look for a singlet around -62.5 ppm (characteristic of pyrazole-

-

MS (ESI): Confirm

peak.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

-

Fustero, S., et al. (2008). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Zhu, W., et al. (2014). A comprehensive review of the synthesis of fluorinated pyrazoles. Journal of Fluorine Chemistry. Link

A Senior Application Scientist's Guide to the Synthetic Routes of Functionalized Pyrazoles

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a vast array of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2][3][4][5] Pyrazole-containing molecules are central to the function of blockbuster drugs like the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the anti-obesity drug Rimonabant.[6][7][8][9]

The immense therapeutic and industrial value of pyrazoles has driven extensive research into their synthesis.[4][5][10] The development of efficient, regioselective, and scalable methods to produce functionalized pyrazole derivatives is a critical objective for medicinal and process chemists. This guide provides an in-depth review of the core synthetic strategies, from foundational classical methods to modern, highly sophisticated catalytic systems. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Classical Approaches: The Foundations of Pyrazole Synthesis

The traditional methods for pyrazole synthesis have been refined over more than a century and remain highly relevant for their simplicity and use of readily available starting materials.

The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls and Hydrazines

First reported by Ludwig Knorr in 1883, this reaction is the archetypal method for pyrazole synthesis.[1][11] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][12][13][14][15]

The mechanism initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, forming a hydrazone or enamine intermediate.[12][14] Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

The primary challenge in the Knorr synthesis is controlling regioselectivity.[1][2] When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomeric products can form, depending on which carbonyl is attacked first.[1][12][16] The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and steric hindrance.

Caption: Regioselectivity challenge in the Knorr pyrazole synthesis.

Modern variations have achieved excellent regioselectivity by fine-tuning reaction conditions. For instance, highly regioselective condensations can be achieved at room temperature in N,N-dimethylacetamide, providing pyrazoles in high yields.[1]

Experimental Protocol: Regioselective Knorr Synthesis

This protocol is adapted from the work of Gosselin et al. for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1]

-

Reaction Setup: To a solution of the 1,3-diketone (1.0 mmol, 1.0 equiv) in N,N-dimethylacetamide (5 mL) at room temperature, add the arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole. Yields typically range from 59% to 98%.[1]

Synthesis from α,β-Unsaturated Carbonyls

An alternative classical approach involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[2][17][18] This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a pyrazoline intermediate.[7][19] Subsequent oxidation or elimination of a leaving group furnishes the aromatic pyrazole.[1][2]

The use of α,β-unsaturated ketones bearing a leaving group (e.g., a halide or benzotriazole) at the β-position is particularly effective, as it facilitates a spontaneous elimination from the pyrazoline intermediate to directly yield the pyrazole without the need for an external oxidant.[1][3][9]

Caption: General workflow for pyrazole synthesis from α,β-unsaturated ketones.

Modern Strategies: Precision and Versatility

Contemporary synthetic chemistry has introduced powerful new methods that offer superior control over substitution patterns, broader functional group tolerance, and increased efficiency.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most versatile and powerful strategies for constructing the pyrazole ring.[2][6][20][21] This method involves the reaction of a 1,3-dipole (a three-atom "C-N-N" synthon) with a dipolarophile (a two-atom component, typically an alkyne or alkene).[2][20]

Key 1,3-Dipoles for Pyrazole Synthesis:

-

Diazo Compounds: The reaction of diazoalkanes with alkynes is a direct and efficient route to pyrazoles.[20][21] Due to the instability and potential hazards of diazoalkanes, they are often generated in situ. A common and safer approach is the base-mediated decomposition of N-tosylhydrazones, which serve as stable precursors.[20][22][23]

-

Nitrile Imines: These highly reactive intermediates are typically generated in situ from precursors like hydrazonoyl halides.[20] They readily undergo cycloaddition with alkenes and alkynes, offering excellent regioselectivity.[6] The use of "alkyne surrogates," such as α-bromoalkenes, allows for cycloaddition followed by elimination to yield highly substituted pyrazoles.[6]

-

Sydnones: Sydnones are stable, mesoionic aromatic compounds that can function as 1,3-dipoles. A recent innovation involves a base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes, achieving pyrazole synthesis under mild conditions with excellent regioselectivity and a broad substrate scope.[22][24]

Experimental Protocol: Base-Mediated [3+2] Cycloaddition of a Sydnone

This protocol is adapted from the work of Zhang et al. for the regioselective synthesis of polysubstituted pyrazoles.[24]

-

Reagents: In a dry reaction vial, combine the 2-alkynyl-1,3-dithiane (0.1 mmol, 1.0 equiv), the sydnone (0.1 mmol, 1.0 equiv), and potassium tert-butoxide (KOt-Bu) (0.3 mmol, 3.0 equiv).

-

Solvent: Add anhydrous solvent (e.g., THF, 2 mL).

-

Reaction: Stir the mixture at room temperature for 15 minutes. Monitor the reaction by TLC.

-

Quenching & Extraction: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by preparative TLC or column chromatography to yield the highly functionalized pyrazole. Isolated yields are reported in the 65-75% range.[24]

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized pyrazole synthesis, enabling novel bond formations and providing access to previously challenging structures.[25][26][27]

2.2.1 Metal-Catalyzed Cyclizations and Annulations Catalysts based on copper, silver, palladium, and ruthenium have been employed to facilitate pyrazole formation.[1][22] These methods often proceed under mild conditions with high efficiency and selectivity.

-

Silver-catalyzed reaction of trifluoromethylated ynones with hydrazines: This rapid reaction, catalyzed by just 1 mol% AgOTf at room temperature, provides highly regioselective formation of 3-CF₃-pyrazoles in exceptional yields (up to 99%).[1]

-

Copper-catalyzed aerobic oxidative cyclization: β,γ-Unsaturated hydrazones can be converted to a broad range of pyrazole derivatives using a copper catalyst under an oxygen atmosphere. The reaction is proposed to proceed via a hydrazonyl radical intermediate.[22]

-

Palladium-catalyzed one-pot synthesis: A Cu-free protocol using in situ generated Pd-nanoparticles allows for the one-pot regioselective synthesis of pyrazoles in an environmentally friendly PEG-400/H₂O medium.[1]

Table 1: Comparison of Selected Modern Catalytic Methods

| Method | Catalyst | Key Reactants | Key Advantages |

| Ag-Catalyzed Cyclization[1] | AgOTf (1 mol%) | Trifluoromethylated ynones, Hydrazines | High yield (up to 99%), high regioselectivity, fast |

| Cu-Catalyzed Aerobic Cyclization[22] | Cu catalyst | β,γ-Unsaturated hydrazones | Broad scope, mild conditions |

| Pd-Catalyzed One-Pot Synthesis[1] | Pd-NPs (in situ) | Enaminones, Aryl hydrazines | Environmentally friendly solvent, Cu-free |

| Base-Mediated Cycloaddition[24] | KOt-Bu (Base) | 2-Alkynyl-1,3-dithianes, Sydnones | Metal-free, excellent regioselectivity, mild |

2.2.2 Late-Stage C-H Functionalization A paradigm shift in synthetic strategy involves the direct functionalization of a pre-formed pyrazole core.[28] This approach is invaluable in drug discovery for rapid library synthesis and lead optimization. Transition-metal catalysts, particularly palladium, can selectively activate and functionalize C-H bonds at the C3, C4, or C5 positions of the pyrazole ring, allowing for the introduction of new C-C or C-heteroatom bonds.[25][26][27][28] The regioselectivity is often controlled by the inherent electronic properties of the pyrazole ring (the C4 position is most electron-rich) or by using directing groups.[28]

Caption: Regioselectivity in C-H functionalization of the pyrazole core.

Multi-Component Reactions (MCRs): A Leap in Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, represent a pinnacle of synthetic efficiency.[7][19][29] Several elegant MCRs have been developed for the synthesis of complex, fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles.[19][30] These reactions often proceed through a domino sequence of transformations, rapidly building molecular complexity from simple precursors.[7]

Conclusion and Future Outlook

The synthesis of functionalized pyrazoles has evolved from the foundational Knorr synthesis to a sophisticated field employing a diverse toolkit of modern synthetic methods. Classical condensation reactions remain valuable for their simplicity, while [3+2] cycloadditions offer unparalleled versatility. The advent of transition-metal catalysis has opened new frontiers, enabling previously difficult transformations and facilitating the crucial strategy of late-stage C-H functionalization.

Looking forward, the field is increasingly driven by the principles of green and sustainable chemistry.[31] We anticipate continued growth in the use of visible-light photoredox catalysis, solvent-free microwave-assisted reactions, and the integration of these synthetic routes into continuous flow chemistry platforms for improved scalability and safety.[1][31] The ongoing development of novel and efficient synthetic methodologies will ensure that the "privileged" pyrazole scaffold continues to be a rich source of innovation for researchers in medicine, materials, and beyond.

References

-

Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90, 3769-3778. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Shaaban, M., Taha, M., & Al-Hussain, S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

Chandrasekharan, S. P., & Suja, T. D. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(43), 8335-8358. [Link]

-

Al-Ostath, A. I., Al-amri, A. M., & El-Emam, A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4983. [Link]

-

de la Cruz, C. D., & Insuasty, B. (2012). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 16(1), 100-129. [Link]

-

Láposi, I. B., & Kollár, L. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

-

Thieme Chemistry. (2015). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 11(10), 1056. [Link]

-

Ali, T. E. S., & El-Shorbagi, A.-N. A. (2012). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 10(28), 5438-5444. [Link]

-

Raw, S. A., & Turner, A. D. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 24(1), 133-138. [Link]

-

Padwa, A., & Ku, H. (1980). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 2(1), 47-49. [Link]

-

Castillo, J. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(20), 6820. [Link]

-

Shaaban, M., Taha, M., & Al-Hussain, S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

-

Mani, N. S., & Collins, T. L. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 16(12), 9949-9957. [Link]

-

Johnson, S. A., & Johnson, D. C. (2014). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 136(28), 9922-9925. [Link]

-

Afsina, C. M. A., Aneeja, T., Neetha, M., & Anilkumar, G. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213. [Link]

-

Kumar, A., & Kumar, R. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews, 19(3), 1045-1056. [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]

-

Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

-

Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

-

Request PDF. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

-

PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

-

Kollar, L., & Laposi, I. B. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6249-6264. [Link]

-

Gan, L.-L., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

ResearchGate. (2002). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]

-

Kamal, A., & Kumar, R. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(15), 2739. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Unknown. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

Springer Professional. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1746. [Link]

-

Yadav, A. R., et al. (2024). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Molecular Diversity, 28, 3557–3604. [Link]

-

Portilla, J. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5858. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. name-reaction.com [name-reaction.com]

- 15. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 20. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Pyrazole synthesis [organic-chemistry.org]

- 23. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. semanticscholar.org [semanticscholar.org]

Foreword: The Strategic Imperative for Computational Modeling in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

In the contemporary landscape of pharmaceutical and agrochemical research, the imperative to accelerate the discovery-to-market pipeline while mitigating late-stage attrition is paramount. The "fail fast, fail cheap" paradigm is no longer a mere suggestion but a core tenet of sustainable research and development. It is within this context that computational chemistry and theoretical calculations have evolved from academic curiosities to indispensable tools in the arsenal of the medicinal chemist. By providing a profound, atom-level understanding of a molecule's behavior, we can predict its properties, anticipate its interactions, and rationally guide its optimization long before the first gram is synthesized.

This guide is dedicated to one such molecule of interest: 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid . The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of a difluoromethyl (-CHF₂) group at the N1 position is a modern design choice intended to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the molecule's drug-like characteristics.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a simple recitation of methods but a field-proven narrative that explains the causality behind our computational choices. We will dissect the theoretical underpinnings of this molecule using a multi-tiered computational approach, from the quantum mechanical precision of Density Functional Theory (DFT) to the dynamic insights of molecular simulations. Each protocol is presented as a self-validating system, designed to build a robust, predictive model of the molecule's behavior, guiding its journey from a conceptual scaffold to a viable development candidate.

Molecular Architecture and Inherent Physicochemical Predispositions

The structure of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is a deliberate amalgamation of functional groups, each contributing to its overall profile.

-

The Pyrazole Core: This five-membered aromatic heterocycle is a versatile scaffold known for its ability to engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking. Its rigid structure provides a well-defined vector for its substituents, making it an ideal platform for structure-activity relationship (SAR) studies.[4]

-

The 5-Carboxylic Acid Group: This is the primary acidic functional group, crucial for forming salt bridges and strong hydrogen bonds with biological targets. Its pKa is a critical determinant of the molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and receptor binding.

-

The N1-Difluoromethyl Group (-CHF₂): This group is a bioisostere of a methyl or hydroxyl group but with profoundly different electronic properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the pyrazole ring nitrogens and the carboxylic acid. Furthermore, the -CHF₂ group can act as a "lipophilic hydrogen bond donor," enhancing binding affinity and metabolic stability by resisting oxidative metabolism.[2][5]

Understanding these individual contributions is the first step. The true power of theoretical calculations lies in quantifying their synergistic effects on the molecule as a whole.

Quantum Chemical Blueprint: Density Functional Theory (DFT) Analysis

To build our understanding from first principles, we employ Density Functional Theory (DFT), a robust quantum mechanical method for elucidating the electronic structure of molecules.[6][7][8] DFT allows us to calculate a wide range of molecular properties that are either difficult or impossible to measure experimentally for a novel compound.

Experimental Protocol: DFT Calculation Workflow

-

Structure Preparation: The 3D structure of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is built using molecular modeling software (e.g., Avogadro, GaussView). A preliminary geometry optimization is performed using a computationally inexpensive force field (e.g., MMFF94).

-

Method Selection (The Causality):

-

Software: Gaussian 16 or ORCA are industry-standard quantum chemistry packages.

-

Functional: We select the B3LYP hybrid functional. This choice is a well-validated compromise between computational cost and accuracy for organic molecules, reliably predicting geometries and electronic properties.[9]

-

Basis Set: The 6-311++G(d,p) basis set is chosen. The "6-311" describes the core and valence electrons with good flexibility. The "++" adds diffuse functions for both heavy atoms and hydrogens, which are critical for accurately modeling anions and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron distribution, essential for describing the bonding in a molecule with multiple heteroatoms and π-systems.

-

Solvation Model: Biological processes occur in water. Therefore, a Polarizable Continuum Model (PCM) is applied to simulate the implicit effects of an aqueous solvent, providing more realistic electronic properties.

-

-

Calculation Execution: A geometry optimization calculation is performed, followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Analysis: From the output files, we extract key electronic and structural data.

Caption: Workflow for DFT-based molecular property prediction.

Data Presentation: Predicted Molecular Properties

The following table summarizes the kind of quantitative data derived from a DFT analysis. These values provide a foundational dataset for predicting the molecule's behavior.

| Property | Predicted Value | Significance in Drug Development |

| Dipole Moment | ~3.5 - 4.5 D | Influences solubility, crystal packing, and interaction with polar protein residues. |

| HOMO Energy | ~ -7.0 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (susceptibility to oxidation). |

| LUMO Energy | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[10] |

| pKa (Carboxylic Acid) | ~ 2.5 - 3.5 | Predicted using computational methods; crucial for determining ionization state and solubility at physiological pH. |

| Molecular Electrostatic Potential (MEP) | See Figure Below | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack, respectively. |

The MEP map would show a strong negative potential (red) around the carboxylic oxygen atoms, identifying them as primary sites for hydrogen bonding and electrostatic interactions. A positive potential (blue) would be expected around the carboxylic proton and the N-H of the pyrazole ring, indicating their roles as hydrogen bond donors.

Target Interaction Modeling: Molecular Docking

With a robust model of the molecule itself, we now turn to its primary purpose: interacting with a biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site.[7][11]

Rationale for Target Selection

Given that many pyrazole-containing drugs are kinase inhibitors, we will select a hypothetical yet plausible target: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated cancer target. The goal is to predict if our molecule can fit into the ATP-binding pocket and form favorable interactions.

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

The crystal structure of CDK2 is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-ligands are removed.

-

Polar hydrogens are added, and charges (e.g., Gasteiger) are assigned using software like AutoDock Tools.

-

-

Ligand Preparation:

-

The DFT-optimized structure of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is used as the starting point.

-

Appropriate protonation state at pH 7.4 (deprotonated carboxylate) is set.

-

Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

-

-

Grid Box Definition: A grid box is centered on the known active site of CDK2, encompassing the key residues involved in ATP binding.

-

Docking Execution:

-

Software: AutoDock Vina is a widely used and efficient docking program.

-

Algorithm: Vina uses an iterated local search global optimizer to explore the conformational space of the ligand within the active site.

-

The calculation produces a set of binding poses ranked by a scoring function (in kcal/mol). The more negative the score, the higher the predicted binding affinity.

-

-

Pose Analysis: The top-ranked poses are visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues. This is the most critical step, as a good score without plausible interactions is meaningless.

Caption: Standard workflow for molecular docking studies.

Data Presentation: Predicted Binding Interactions

A successful docking run would yield data that can be summarized as follows.

| Parameter | Predicted Outcome | Significance |

| Binding Energy | -7.0 to -9.0 kcal/mol | A strong negative value suggests favorable binding affinity. |

| Key H-Bond Interactions | Carboxylate with Lys33; Pyrazole N2 with Leu83 backbone | Mimics the canonical hinge-binding interactions of known kinase inhibitors. |

| Hydrophobic Interactions | Difluoromethyl group with Val18, Ile10 | The lipophilic nature of the -CHF₂ group contributes to affinity by engaging with hydrophobic pockets. |

| RMSD from reference | < 2.0 Å | (If a co-crystallized ligand is known) Low RMSD indicates the docking pose accurately reproduces the known binding mode. |

Probing Dynamic Stability: Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot of binding. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations allow us to observe the behavior of the ligand-protein complex over time, providing critical insights into the stability of the binding pose and the persistence of key interactions.[12][13][14]

Experimental Protocol: MD Simulation Workflow

-

System Setup:

-

The top-ranked docked complex from the previous step is used as the starting structure.

-

The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system.

-

Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the physics of all atoms in the system.

-

-

Minimization and Equilibration:

-

The system's energy is minimized to remove any steric clashes.

-

The system is gradually heated to a physiological temperature (310 K) and equilibrated under constant pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

-

Production Run: The restraints are removed, and the simulation is run for an extended period (e.g., 100 nanoseconds), saving the coordinates of all atoms at regular intervals. This trajectory is the raw data for our analysis.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): The RMSD of the protein backbone and the ligand are plotted over time. A stable, plateauing RMSD indicates that the complex has reached a stable conformation.

-

RMSF (Root Mean Square Fluctuation): This is calculated for each residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: The persistence of hydrogen bonds and other key interactions identified during docking is monitored throughout the simulation.

-

Caption: General workflow for Molecular Dynamics (MD) simulation.

An ideal MD simulation would show the ligand's RMSD stabilizing below 3 Å after an initial equilibration period, and the key hydrogen bonds identified in docking persisting for >70% of the simulation time. This provides strong evidence that the predicted binding mode is stable and not a transient artifact of the docking algorithm.

Conclusion: From Theoretical Data to Actionable Intelligence

This multi-scale computational investigation provides a holistic, in-depth profile of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid. By integrating DFT, molecular docking, and MD simulations, we transform a simple 2D structure into a dynamic 4D model of its behavior.

-

DFT provides the fundamental electronic and structural parameters, explaining the "why" behind the molecule's intrinsic properties.

-

Molecular Docking offers a testable hypothesis of how the molecule might interact with a specific biological target, guiding initial screening efforts.

-

MD Simulations validate the stability of this hypothesis, increasing confidence that the predicted interactions are meaningful in a dynamic, physiological context.